molecular formula C25H25N5O3 B592852 CAY10622

CAY10622

Cat. No.: B592852
M. Wt: 443.5 g/mol
InChI Key: SCIFUGGHOXNSJC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

CAY10622, also known as “Benzamide, 3-[[[[[4-(aminocarbonyl)phenyl]amino]carbonyl]amino]methyl]-N-(1,2,3,4-tetrahydro-7-isoquinolinyl)-” or “3-[[(4-carbamoylphenyl)carbamoylamino]methyl]-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide”, primarily targets Rho-associated kinases (ROCK), specifically ROCK1 and ROCK2 . These kinases play crucial roles in various cellular functions, including cell adhesion, proliferation, smooth muscle contraction, and stem cell renewal .

Mode of Action

This compound acts as a potent inhibitor of ROCK1 and ROCK2 . It binds to these kinases, inhibiting their activity. The IC50 values for ROCK1 and ROCK2 are 6 nM and 4 nM, respectively . This means that this compound is highly effective at inhibiting these kinases, even at low concentrations.

Biochemical Pathways

ROCK1 and ROCK2 are downstream effectors of the G protein Rho, which regulates cytoskeletal stability . By inhibiting ROCK1 and ROCK2, this compound disrupts this pathway, leading to changes in cell adhesion, proliferation, smooth muscle contraction, and stem cell renewal .

Pharmacokinetics

It’s known that the compound is a crystalline solid with a solubility of 015 mg/ml in DMSO . This information could be relevant for determining the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The inhibition of ROCK1 and ROCK2 by this compound leads to changes in various cellular functions. Specifically, it can affect cell adhesion, proliferation, smooth muscle contraction, and stem cell renewal . These changes at the molecular and cellular level can have significant effects on the overall functioning of the cells and tissues where these kinases are active.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CAY10622 involves multiple steps, starting with the preparation of the benzamide core structure. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

CAY10622 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in modified benzamide structures .

Scientific Research Applications

CAY10622 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of Rho-associated kinases.

    Biology: Investigated for its role in regulating cytoskeletal stability and cell adhesion.

    Medicine: Explored for potential therapeutic applications in diseases involving abnormal cell proliferation and smooth muscle contraction.

    Industry: Utilized in the development of new drugs and therapeutic agents

Comparison with Similar Compounds

Similar Compounds

Uniqueness of CAY10622

This compound is unique due to its high potency and selectivity for ROCK1 and ROCK2. It shows greater than 100-fold selectivity against an additional 44 kinases, making it a valuable tool for studying ROCK-mediated signaling pathways .

Properties

IUPAC Name

3-[[(4-carbamoylphenyl)carbamoylamino]methyl]-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O3/c26-23(31)18-5-7-21(8-6-18)30-25(33)28-14-16-2-1-3-19(12-16)24(32)29-22-9-4-17-10-11-27-15-20(17)13-22/h1-9,12-13,27H,10-11,14-15H2,(H2,26,31)(H,29,32)(H2,28,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIFUGGHOXNSJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)NC(=O)C3=CC=CC(=C3)CNC(=O)NC4=CC=C(C=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.